Matlystatin D

Description

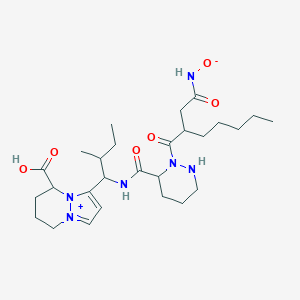

structure given in first source; from Actinomadura atramentaria

Properties

CAS No. |

140638-25-1 |

|---|---|

Molecular Formula |

C27H44N6O6 |

Molecular Weight |

548.7 g/mol |

IUPAC Name |

3-[2-methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid |

InChI |

InChI=1S/C27H44N6O6/c1-4-6-7-10-19(17-23(34)30-39)26(36)32-21(11-8-14-28-32)25(35)29-24(18(3)5-2)20-13-16-31-15-9-12-22(27(37)38)33(20)31/h13,16,18-19,21-22,24,28H,4-12,14-15,17H2,1-3H3,(H3-,29,30,34,35,37,38,39) |

InChI Key |

ZWXPBQLKZALQOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CC(=O)N[O-])C(=O)N1C(CCCN1)C(=O)NC(C2=CC=[N+]3N2C(CCC3)C(=O)O)C(C)CC |

Synonyms |

matlystatin D |

Origin of Product |

United States |

Foundational & Exploratory

Matlystatin D: A Technical Guide to its Discovery, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Matlystatin D is a member of the matlystatin family, a group of naturally occurring hydroxamate-containing compounds that act as potent inhibitors of matrix metalloproteinases (MMPs), specifically type IV collagenases. These enzymes play a critical role in the degradation of the extracellular matrix, a process implicated in various physiological and pathological conditions, including cancer metastasis and tissue remodeling. This document provides a comprehensive overview of the discovery of this compound, its microbial origin, the methodologies employed for its isolation and characterization, its biological activity, and its potential implications in therapeutic development.

Discovery and Microbial Origin

This compound, along with its congeners, was first isolated from the fermentation broth of the actinomycete strain Actinomadura atramentaria. The discovery was the result of a screening program aimed at identifying novel inhibitors of type IV collagenases.[1]

Taxonomy of the Producing Organism

The producing microorganism, Actinomadura atramentaria, is a Gram-positive bacterium belonging to the order Actinomycetales. Strains of this species are known producers of various bioactive secondary metabolites.

Fermentation and Isolation

The production of this compound is achieved through submerged fermentation of Actinomadura atramentaria. While the complete, detailed fermentation protocol from the original discovery is not publicly available, a general procedure can be outlined based on standard practices for actinomycete fermentation.

Fermentation Protocol (General Outline)

A pure culture of Actinomadura atramentaria is inoculated into a seed medium and incubated to generate a sufficient biomass. This seed culture is then transferred to a larger production fermenter containing a suitable nutrient medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to maximize the yield of matlystatins.

Isolation Protocol

The isolation of this compound from the fermentation broth involves a multi-step process designed to separate the compound from other metabolites and media components. The general workflow is as follows:

-

Extraction: The whole fermentation broth is typically extracted with a water-immiscible organic solvent, such as n-butanol, to partition the matlystatins into the organic phase.[1]

-

Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations to purify the individual matlystatin congeners. This often involves techniques such as silica gel chromatography, followed by preparative high-performance liquid chromatography (HPLC).

Experimental Workflow for this compound Isolation

Caption: Generalized workflow for the isolation of this compound.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques.

-

Molecular Formula: C₂₇H₄₄N₆O₆

The core structure of this compound features a hydroxamic acid moiety, which is crucial for its inhibitory activity, and a piperazic acid residue.

Biological Activity

Matlystatins are potent inhibitors of matrix metalloproteinases, particularly the type IV collagenases, which include MMP-2 (72-kDa gelatinase) and MMP-9 (92-kDa gelatinase). These enzymes are key mediators of extracellular matrix degradation.

Quantitative Data

| Compound | Target Enzyme | IC₅₀ (µM) |

| Matlystatin A | 92 kDa type IV collagenase (MMP-9) | 0.3[2] |

| Matlystatin A | 72 kDa type IV collagenase (MMP-2) | 0.56[2] |

It is important to note that these values are for Matlystatin A and serve as a proxy for the expected activity of this compound due to their structural similarity.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of matrix metalloproteinases. The hydroxamic acid group in the matlystatin structure chelates the zinc ion present in the active site of the MMP, thereby blocking its catalytic activity.

The inhibition of MMPs by this compound can have downstream effects on various cellular signaling pathways. MMPs are known to process a variety of signaling molecules, including growth factors, cytokines, and cell surface receptors. By inhibiting MMPs, matlystatins can indirectly modulate these pathways.

Signaling Implications of MMP Inhibition

Caption: Impact of this compound on MMP-mediated signaling.

Conclusion and Future Perspectives

This compound, a natural product from Actinomadura atramentaria, represents a significant discovery in the field of matrix metalloproteinase inhibitors. Its potent activity against type IV collagenases underscores its potential as a lead compound for the development of therapeutics targeting diseases characterized by excessive extracellular matrix degradation, such as cancer and inflammatory disorders. Further research is warranted to fully elucidate the specific biological activities of this compound and to explore its therapeutic potential through medicinal chemistry and preclinical studies. The detailed experimental protocols and the understanding of its mechanism of action provided in this guide serve as a valuable resource for researchers in this endeavor.

References

- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Matlystatin D from Actinomadura atramentaria: A Technical Guide

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on Matlystatin D Sourced from Actinomadura atramentaria

This technical guide provides a comprehensive overview of this compound, a member of the matlystatin family of matrix metalloproteinase inhibitors isolated from the actinomycete Actinomadura atramentaria. While specific quantitative data and detailed experimental protocols for this compound are limited in publicly available literature, this document synthesizes the available information on the matlystatin family, with a focus on this compound's origin, proposed biosynthesis, and mechanism of action. Data for closely related matlystatins, particularly Matlystatin A, are included to provide a functional context.

Quantitative Data Presentation

| Compound | Target Enzyme | IC50 (µM) | Source |

| Matlystatin A | 92 kDa type IV collagenase (MMP-9) | 0.3 | [1] |

| Matlystatin A | 72 kDa type IV collagenase (MMP-2) | 0.56 | [1] |

| Matlystatin B | 92 kDa type IV collagenase (MMP-9) | - | [3] |

| This compound | 92 kDa type IV collagenase (MMP-9) | Data not available | |

| This compound | 72 kDa type IV collagenase (MMP-2) | Data not available |

Experimental Protocols

The following sections detail the generalized experimental protocols for the fermentation of Actinomadura atramentaria, and the isolation and biological evaluation of matlystatins. These protocols are based on the foundational work by Ogita et al. (1992) and Tanzawa et al. (1992) and represent a starting point for the targeted production and characterization of this compound.

Fermentation of Actinomadura atramentaria

This protocol describes a representative method for the cultivation of Actinomadura atramentaria for the production of matlystatins.

2.1.1. Strain Maintenance and Inoculum Preparation:

-

Strain: Actinomadura atramentaria

-

Maintenance Medium: Agar slants containing yeast extract, malt extract, and glucose.

-

Inoculum Development:

-

A loopful of spores and mycelia is inoculated into a seed medium.

-

The seed culture is incubated for 2-3 days at 28-30°C on a rotary shaker.

-

2.1.2. Production Fermentation:

-

Production Medium: A suitable production medium containing a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and inorganic salts.

-

Fermentation Parameters:

-

The production medium is inoculated with the seed culture.

-

Fermentation is carried out in baffled flasks or a fermenter at 28-30°C for 5-7 days with constant agitation and aeration.

-

The production of matlystatins can be monitored by HPLC analysis of the culture broth.

-

Isolation and Purification of Matlystatins

The following is a generalized procedure for the isolation and purification of matlystatins from the fermentation broth.[1]

-

Extraction:

-

The culture broth is centrifuged to separate the mycelia from the supernatant.

-

The supernatant is adjusted to a neutral or slightly acidic pH.

-

The supernatant is extracted with an equal volume of n-butanol.

-

The n-butanol layer, containing the matlystatins, is collected and concentrated under reduced pressure.

-

-

Chromatographic Purification:

-

The crude extract is subjected to a series of chromatographic steps to separate the different matlystatin congeners. This may include:

-

Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol.

-

Reverse-Phase High-Performance Liquid Chromatography (HPLC): Fractions containing matlystatins are further purified by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing a suitable modifier like trifluoroacetic acid.

-

-

Fractions are collected and analyzed by HPLC to identify those containing pure this compound.

-

Type IV Collagenase Inhibition Assay

The inhibitory activity of matlystatins against MMP-2 and MMP-9 is typically determined using a gelatin zymography assay or a fluorometric assay.

2.3.1. Gelatin Zymography:

-

Sample Preparation: Purified MMP-2 or MMP-9 is incubated with various concentrations of the test compound (e.g., this compound).

-

Electrophoresis: The samples are subjected to non-reducing SDS-PAGE on a polyacrylamide gel containing gelatin.

-

Renaturation and Development: The gel is washed with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to renature. The gel is then incubated in a developing buffer containing calcium and zinc ions to allow enzymatic activity.

-

Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by the enzyme will appear as clear bands against a blue background. The intensity of the bands is inversely proportional to the inhibitory activity of the compound.

Visualizations

The following diagrams illustrate key aspects of this compound's production, biosynthesis, and mechanism of action.

Caption: General experimental workflow for the production and isolation of this compound.

Caption: Conceptual overview of the hybrid NRPS-PKS biosynthetic pathway for matlystatins.

Caption: Mechanism of action of this compound in inhibiting MMP-mediated ECM degradation.

References

- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 12 Studies on matlystatins, new inhibitors of typeIV collagenases [jstage.jst.go.jp]

- 3. Matlystatins, new inhibitors of type IV collagenases from Actinomadura atramentaria. IV. Synthesis and structure-activity relationships of matlystatin B and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Matlystatin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure elucidation of Matlystatin D, a potent inhibitor of type IV collagenases. Isolated from Actinomadura atramentaria, the matlystatins represent a class of natural products with significant therapeutic potential. The determination of their complex structures was a key step in understanding their mechanism of action and enabling further drug development efforts. This document details the experimental methodologies and spectroscopic data that were pivotal in piecing together the molecular puzzle of this compound.

Isolation and Initial Characterization

This compound was isolated from the fermentation broth of Actinomadura atramentaria through a multi-step extraction and chromatographic purification process. Initial characterization of the matlystatin family of compounds, including this compound, indicated they were peptide derivatives containing a piperazic acid moiety and a hydroxamic acid functional group, both of which are common features in protease inhibitors.

Spectroscopic Analysis: The Core of Structure Elucidation

The definitive structure of this compound was elucidated primarily through a combination of advanced spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Fast Atom Bombardment Mass Spectrometry (FAB-MS). These methods provided detailed information about the connectivity of atoms, their spatial arrangement, and the overall molecular weight and fragmentation patterns.

Mass Spectrometry Analysis

Fast Atom Bombardment tandem mass spectrometry (FAB-MS/MS) was instrumental in determining the molecular weight and elemental composition of this compound, as well as providing key fragmentation data that helped to identify its constituent amino acid residues and their sequence.

Table 1: Key FAB-MS/MS Fragmentation Data for this compound

| Fragment m/z | Ion Description | Inferred Structural Moiety |

| 486 | [M+H]⁺ | Intact Protonated Molecule |

| 358 | [M+H - C6H11NO2]⁺ | Loss of Isoleucine residue |

| 230 | [M+H - C6H11NO2 - C6H10N2O]⁺ | Loss of Isoleucine and Piperazic acid residues |

| 129 | [C6H11NO2+H]⁺ | Protonated Isoleucine residue |

| 128 | [C6H10N2O+H]⁺ | Protonated Piperazic acid residue |

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, and HMBC) NMR experiments were employed to establish the precise connectivity of atoms and the stereochemistry of this compound. The analysis of these spectra allowed for the complete assignment of all proton and carbon signals.

Table 2: ¹H NMR (500 MHz, CD₃OD) Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isoleucine Moiety | |||

| α-H | 4.25 | d | 4.5 |

| β-H | 1.95 | m | |

| γ-CH₂a | 1.50 | m | |

| γ-CH₂b | 1.20 | m | |

| γ-CH₃ | 0.95 | d | 7.0 |

| δ-CH₃ | 0.90 | t | 7.5 |

| Piperazic Acid Moiety | |||

| α-H | 4.80 | dd | 10.0, 4.0 |

| β-Ha | 3.50 | m | |

| β-Hb | 3.20 | m | |

| γ-Ha | 2.10 | m | |

| γ-Hb | 1.90 | m | |

| δ-Ha | 3.60 | m | |

| δ-Hb | 3.10 | m | |

| N-hydroxy-2-pentyl-succinamic acid Moiety | |||

| 2-H | 2.90 | m | |

| 3-Ha | 2.70 | dd | 15.0, 5.0 |

| 3-Hb | 2.50 | dd | 15.0, 9.0 |

| 1'-H₂ | 1.55 | m | |

| 2'-H₂ | 1.30 | m | |

| 3'-H₂ | 1.30 | m | |

| 4'-H₂ | 1.30 | m | |

| 5'-CH₃ | 0.90 | t | 7.0 |

Table 3: ¹³C NMR (125 MHz, CD₃OD) Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Isoleucine Moiety | |

| C=O | 173.5 |

| α-C | 60.1 |

| β-C | 38.2 |

| γ-C (CH₂) | 26.0 |

| γ-C (CH₃) | 16.0 |

| δ-C | 11.8 |

| Piperazic Acid Moiety | |

| C=O | 171.0 |

| α-C | 58.5 |

| β-C | 48.0 |

| γ-C | 25.5 |

| δ-C | 50.5 |

| N-hydroxy-2-pentyl-succinamic acid Moiety | |

| C-1 (C=O) | 175.0 |

| C-2 | 45.0 |

| C-3 | 38.0 |

| C-4 (C=O) | 172.5 |

| C-1' | 35.0 |

| C-2' | 30.0 |

| C-3' | 23.0 |

| C-4' | 23.0 |

| C-5' | 14.0 |

Experimental Protocols

The successful elucidation of this compound's structure relied on meticulous experimental procedures. The following sections provide a detailed methodology for the key analytical techniques employed.

Fermentation and Isolation

-

Fermentation: Actinomadura atramentaria was cultured in a suitable production medium under optimized conditions of temperature, pH, and aeration to maximize the yield of matlystatins.

-

Extraction: The culture broth was harvested and subjected to solvent extraction, typically with n-butanol, to isolate the crude mixture of matlystatins.

-

Chromatography: The crude extract was then purified using a series of chromatographic techniques, including silica gel chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

Mass Spectrometry

-

Instrumentation: A high-resolution tandem mass spectrometer equipped with a Fast Atom Bombardment (FAB) ion source was used.

-

Sample Preparation: A solution of purified this compound was mixed with a suitable matrix (e.g., glycerol or m-nitrobenzyl alcohol) on the FAB probe tip.

-

Data Acquisition: The sample was bombarded with a high-energy beam of xenon atoms to generate gas-phase ions. For MS/MS analysis, the parent ion of interest ([M+H]⁺) was mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or helium) to induce fragmentation. The resulting fragment ions were then mass-analyzed.

NMR Spectroscopy

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer.

-

Sample Preparation: A sample of pure this compound (approximately 5-10 mg) was dissolved in deuterated methanol (CD₃OD).

-

1D NMR: Standard pulse sequences were used to acquire ¹H and ¹³C spectra.

-

2D NMR:

-

COSY (Correlation Spectroscopy): This experiment was used to identify proton-proton spin-spin coupling networks, establishing the connectivity of adjacent protons.

-

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlated proton signals with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identified long-range correlations between protons and carbons (typically over 2-3 bonds), which was crucial for connecting the different structural fragments.

-

Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process, from initial analysis to the final proposed structure, can be visualized as a systematic workflow.

Caption: Workflow for the structure elucidation of this compound.

The following diagram illustrates the key correlations observed in the 2D NMR spectra that were essential for connecting the constituent moieties of this compound.

Caption: Key HMBC correlations linking the structural fragments of this compound.

Conclusion

The successful elucidation of the chemical structure of this compound was a result of the systematic application of powerful analytical techniques. The combined data from mass spectrometry and a variety of NMR experiments provided a complete and unambiguous picture of its molecular architecture. This foundational knowledge has been critical for subsequent research, including total synthesis efforts, structure-activity relationship studies, and the design of novel analogs with improved therapeutic properties. The methodologies outlined in this guide serve as a valuable reference for researchers in the field of natural product chemistry and drug discovery.

Matlystatin D: A Technical Guide to its Anticipated Biological Activity and Function as a Matrix Metalloproteinase Inhibitor

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the biological activity and function of matlystatin D. This guide provides an in-depth analysis of the matlystatin family of compounds, with a particular focus on the well-characterized congeners, matlystatin A and B. The information presented herein is intended to infer the probable biological profile of this compound based on the established mechanism of action and structure-activity relationships of the matlystatin class of molecules.

Introduction

Matlystatins are a family of naturally occurring hydroxamate-based compounds isolated from the actinomycete Actinomadura atramentaria.[1] This family, which includes congeners such as matlystatin A, B, D, E, and F, has garnered significant interest within the scientific community for their potent inhibitory activity against a class of zinc-dependent endopeptidases known as matrix metalloproteinases (MMPs).[1][2] MMPs play a crucial role in the remodeling of the extracellular matrix (ECM), a process fundamental to physiological events such as development, wound healing, and angiogenesis. However, dysregulation of MMP activity is implicated in numerous pathological conditions, including cancer metastasis, arthritis, and cardiovascular disease. The ability of matlystatins to potently inhibit MMPs positions them as valuable pharmacological tools and potential therapeutic leads.

This technical guide will synthesize the current understanding of the matlystatin family's biological activity, with a specific focus on their function as MMP inhibitors. While direct experimental data for this compound is unavailable, this document will leverage the extensive research on its analogues to provide a predictive overview of its mechanism of action, potential biological targets, and the experimental methodologies used to characterize such compounds.

Chemical Structures of the Matlystatin Family

The matlystatins share a common structural scaffold characterized by a hydroxamic acid moiety, which is crucial for their inhibitory activity.[2][3] This functional group acts as a chelating agent for the zinc ion within the active site of MMPs.[4][5] Variations in the side chains among the different matlystatin congeners are believed to influence their potency and selectivity towards different MMPs. The known structures of matlystatin A, B, and D are presented below for comparative analysis.

Figure 1: Chemical Structures of Matlystatin A, B, and D [3]

-

Matlystatin A: (2R)-2-acetamido-3-[4-[[2-[2-(hydroxycarbamoylmethyl)heptanoyl]diazinane-3-carbonyl]amino]-5-methyl-3-oxo-heptyl]sulfanyl-propanoic acid[2]

-

Matlystatin B: 2-[2-(carbamoylmethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxo-heptan-4-yl)diazinane-3-carboxamide[6]

-

This compound: 3-[2-methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid[7]

The structural differences, particularly in the side chains extending from the core scaffold, are likely to result in differential interactions with the substrate-binding pockets of various MMPs, thereby dictating the inhibitory specificity of each congener.

Biological Activity and Function

The primary biological function of the matlystatin family is the inhibition of matrix metalloproteinases.[2][6] This activity is attributed to the hydroxamate group, which chelates the catalytic zinc ion in the active site of MMPs, rendering them inactive.[4][5]

Quantitative Data on Matlystatin Congeners

While specific data for this compound is not available, the inhibitory activities of matlystatin A and B have been characterized against several MMPs, particularly the type IV collagenases MMP-2 (72 kDa gelatinase) and MMP-9 (92 kDa gelatinase).

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Matlystatin A | MMP-9 (92 kDa type IV collagenase) | 0.3 | [8] |

| MMP-2 (72 kDa type IV collagenase) | 0.56 | [8] | |

| Matlystatin B | MMP-9 (92 kDa type IV collagenase) | 0.57 | [9] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

These data demonstrate that matlystatins are potent inhibitors of key MMPs involved in ECM degradation. The sub-micromolar IC50 values for matlystatin A and B against MMP-2 and MMP-9 highlight their potential as effective modulators of MMP activity.

Mechanism of Action: Hydroxamate Inhibition of MMPs

The inhibitory mechanism of matlystatins is characteristic of hydroxamate-based MMP inhibitors.[2][5] The hydroxamic acid moiety (-CONHOH) acts as a bidentate ligand, forming a stable coordination complex with the Zn2+ ion in the enzyme's active site.[4] This interaction is reversible.[2] The specificity of inhibition is further influenced by the interactions of the inhibitor's side chains with the S1' substrate-binding pocket of the MMP.[9]

Caption: Proposed mechanism of this compound inhibition of a matrix metalloproteinase.

Experimental Protocols

The biological activity of matlystatin family members has been primarily assessed through in vitro enzyme inhibition assays and cell-based invasion assays.

MMP Inhibition Assay

A common method to determine the IC50 values of MMP inhibitors involves incubating the purified enzyme with its substrate in the presence of varying concentrations of the inhibitor.

Protocol Outline:

-

Enzyme Activation: Pro-MMPs are activated, for example, by treatment with APMA (4-aminophenylmercuric acetate).

-

Incubation: The activated MMP is incubated with a fluorescently labeled substrate (e.g., gelatin from pig skin, fluorescein-labeled) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35).

-

Inhibitor Addition: Varying concentrations of the matlystatin compound are added to the enzyme-substrate mixture.

-

Fluorescence Measurement: The reaction is monitored by measuring the increase in fluorescence resulting from the cleavage of the substrate.

-

Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Invasion Assay (Matrigel Assay)

This assay assesses the ability of an inhibitor to block cancer cell invasion through a basement membrane extract (Matrigel), a process that is highly dependent on MMP activity.

Protocol Outline:

-

Chamber Preparation: Boyden chamber inserts with a porous membrane (e.g., 8.0 µm pore size) are coated with Matrigel.

-

Cell Seeding: Cancer cells (e.g., HT-1080 human fibrosarcoma cells) are seeded in the upper chamber in a serum-free medium containing various concentrations of the matlystatin.

-

Chemoattractant: The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum) to stimulate cell migration.

-

Incubation: The chambers are incubated for a sufficient period (e.g., 24-48 hours) to allow for cell invasion.

-

Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

Analysis: The number of invading cells in the presence of the inhibitor is compared to the control (vehicle-treated) to determine the inhibitory effect on cell invasion.[10][11][12][13]

Caption: A conceptual workflow for a Matrigel invasion assay to evaluate MMP inhibitors.

Conclusion and Future Directions

The matlystatin family of natural products represents a class of potent matrix metalloproteinase inhibitors. While specific biological data for this compound remains to be elucidated, the well-documented activity of its congeners, matlystatin A and B, provides a strong foundation for predicting its function as a dual inhibitor of MMP-2 and MMP-9. The shared hydroxamate scaffold across the matlystatin family strongly suggests a conserved mechanism of action involving the chelation of the catalytic zinc ion in the active site of MMPs.

Future research should focus on the isolation or synthesis of sufficient quantities of this compound to enable comprehensive biological evaluation. Key areas of investigation would include:

-

Determination of IC50 values against a broad panel of MMPs to establish its potency and selectivity profile.

-

Structure-activity relationship (SAR) studies to understand how the unique structural features of this compound influence its inhibitory activity compared to other matlystatins.

-

In vivo studies in relevant animal models of cancer or inflammatory diseases to assess its therapeutic potential.

A thorough characterization of this compound will not only contribute to a more complete understanding of this important family of natural products but also potentially provide a new and valuable tool for researchers in the fields of cancer biology, inflammation, and drug discovery.

References

- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MEROPS - the Peptidase Database [ebi.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic insight into hydroxamate transfer reaction mimicking the inhibition of zinc-containing enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MEROPS - the Peptidase Database [ebi.ac.uk]

- 7. This compound | C27H44N6O6 | CID 3035710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis and structure-activity relationships of gelatinase inhibitors derived from matlystatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. corning.com [corning.com]

- 11. Inhibition of Metalloproteinases-2, -9, and -14 Suppresses Papillary Thyroid Carcinoma Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Unveiling Matlystatin D: A Technical Guide to its Physico-chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matlystatin D is a member of the matlystatin family of natural products, a group of potent inhibitors of type IV collagenases, also known as matrix metalloproteinases (MMPs).[1] Isolated from the fermentation broth of Actinomadura atramentaria, this compound and its congeners have garnered interest within the scientific community for their potential therapeutic applications, particularly in contexts where excessive MMP activity is implicated, such as cancer metastasis and tissue remodeling disorders. This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound, alongside methodologies for its analysis and assessment of its biological activity.

Physico-chemical Properties

A clear understanding of the physico-chemical characteristics of a compound is fundamental for its development as a therapeutic agent. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₄N₆O₆ | [2] |

| Molecular Weight | 548.7 g/mol | [2] |

| Appearance | Amorphous solid | Inferred from general knowledge of similar natural products |

| Melting Point | Data not available in the searched literature. | |

| Solubility | Data on specific solubility values in various solvents (e.g., methanol, ethanol, DMSO, water) is not explicitly available in the searched literature. However, general laboratory practice with similar peptide-like molecules suggests that they are often soluble in polar organic solvents like DMSO and methanol, with limited solubility in water.[3][4][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. The exact mass of this compound can be confirmed by high-resolution mass spectrometry (HRMS). Fragmentation patterns, typically obtained through techniques like collision-induced dissociation (CID) or electron-activated dissociation (EAD), can provide valuable structural information.[10][11][12][13] Specific mass spectrometry data for this compound is not detailed in the available search results.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to identify chromophores within a molecule and for quantitative analysis.[14][15] The presence of conjugated systems or aromatic rings in a molecule typically results in characteristic absorption maxima. The specific UV-Vis absorption spectrum for this compound is not provided in the searched literature.

Experimental Protocols

Isolation and Purification

Matlystatins, including this compound, have been isolated from the culture broth of Actinomadura atramentaria.[1] The general procedure involves:

-

Extraction: The culture filtrate is extracted with a water-immiscible organic solvent, such as n-butanol.

-

Chromatography: The crude extract is then subjected to a series of chromatographic separations to isolate the individual matlystatin congeners. This may include techniques like silica gel chromatography, reverse-phase high-performance liquid chromatography (HPLC), and size-exclusion chromatography.

A detailed, step-by-step protocol for the synthesis of this compound is not available in the public literature, though methods for the synthesis of related compounds like Matlystatin B have been published.[16]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard analytical technique for assessing the purity and quantifying the concentration of compounds like this compound. A general reverse-phase HPLC method would involve:

-

Column: A C18 stationary phase is commonly used for peptide-like molecules.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like trifluoroacetic acid (TFA) to improve peak shape.

-

Detection: UV detection at a wavelength where the compound absorbs is typically employed.

Specific HPLC conditions for this compound are not detailed in the provided search results.

Mechanism of Action and Biological Activity

Matlystatins are known to be potent inhibitors of type IV collagenases (MMP-2 and MMP-9).[17][18] The mechanism of inhibition is believed to be reversible and competitive, where the matlystatin molecule binds to the active site of the MMP, preventing the binding and cleavage of its natural substrates, such as collagen.[17][18]

Matrix Metalloproteinase (MMP) Inhibition Assay

The inhibitory activity of this compound against specific MMPs can be determined using a fluorogenic substrate assay. The general principle of this assay is as follows:

-

Enzyme Activation: Recombinant pro-MMP is activated according to the manufacturer's instructions.

-

Inhibitor Incubation: The activated MMP is incubated with varying concentrations of this compound.

-

Substrate Addition: A fluorogenic MMP substrate is added to the reaction mixture.

-

Fluorescence Measurement: The enzymatic cleavage of the substrate results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader.

-

IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of the MMP activity (IC₅₀) is calculated.

A generic workflow for an MMP inhibition assay is depicted below.

Signaling Pathways

MMPs are key downstream effectors in various signaling pathways that regulate cellular processes such as proliferation, migration, and invasion.[19][20] By inhibiting MMP activity, this compound can indirectly modulate these pathways. For instance, inhibition of MMP-9 can interfere with signaling cascades involving molecules like PI3K and NF-κB.[20] However, specific studies detailing the direct effects of this compound on these downstream signaling pathways are not extensively documented in the available literature.

The general mechanism of MMP inhibition by compounds like matlystatins involves the chelation of the zinc ion present in the active site of the enzyme, which is crucial for its catalytic activity.

Conclusion

This compound represents a promising natural product with potent MMP inhibitory activity. While its fundamental physico-chemical properties such as molecular formula and weight are established, a comprehensive dataset including detailed spectroscopic information, solubility profiles, and a definitive melting point is yet to be fully elucidated in publicly accessible literature. Further research is warranted to fully characterize this molecule and to explore its therapeutic potential through detailed studies on its mechanism of action and effects on relevant signaling pathways. The experimental outlines provided in this guide serve as a foundation for researchers and drug development professionals to further investigate this compound and its potential applications.

References

- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C27H44N6O6 | CID 3035710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dmso methanol ethanol: Topics by Science.gov [science.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. ekwan.github.io [ekwan.github.io]

- 8. rsc.org [rsc.org]

- 9. Complete assignment of 1H and 13C NMR data of pravastatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elucidation of the mass fragmentation pathways of tomatidine and β1-hydroxytomatine using orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]

- 13. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ultraviolet absorption spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. Matlystatins, new inhibitors of type IV collagenases from Actinomadura atramentaria. IV. Synthesis and structure-activity relationships of matlystatin B and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. MEROPS - the Peptidase Database [ebi.ac.uk]

- 18. MEROPS - the Peptidase Database [ebi.ac.uk]

- 19. itmedicalteam.pl [itmedicalteam.pl]

- 20. researchgate.net [researchgate.net]

Matlystatin D: A Technical Guide to its Role in Tumor Cell Invasion Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor cell invasion is a critical step in the metastatic cascade, the primary cause of cancer-related mortality. This process involves the degradation of the extracellular matrix (ECM), a complex network of proteins that provides structural support to tissues. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in ECM remodeling and are frequently overexpressed in malignant tumors. Consequently, the development of MMP inhibitors has been a significant focus of anti-cancer drug discovery. Matlystatins, a group of natural products isolated from Actinomadura atramentaria, have emerged as potent inhibitors of MMPs. This technical guide focuses on Matlystatin D, providing a comprehensive overview of its role in tumor cell invasion studies, including quantitative data on its inhibitory activity, detailed experimental protocols, and insights into the signaling pathways it may modulate. While direct data on this compound is limited, this guide draws upon available information for closely related matlystatins, such as Matlystatin A and the derivative R-94138, to provide a thorough understanding of its potential as an anti-invasive agent.

Data Presentation: Inhibitory Activity of Matlystatins

The inhibitory potential of matlystatins against various MMPs and tumor cell invasion has been quantified in several studies. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.

Table 1: Inhibition of Matrix Metalloproteinases by Matlystatin A and a Related Derivative

| Compound | MMP Target | IC50 (µM) | Source |

| Matlystatin A | 92 kDa type IV collagenase (MMP-9) | 0.3 | [1] |

| Matlystatin A | 72 kDa type IV collagenase (MMP-2) | 0.56 | [1] |

Table 2: Inhibition of Tumor Cell Invasion by Matlystatin A

| Compound | Cell Line | Assay | IC50 (µM) | Source |

| Matlystatin A | HT1080 (Human Fibrosarcoma) | Matrigel Invasion | 21.6 | [1] |

Note: This data indicates the concentration of Matlystatin A required to inhibit 50% of HT1080 cell invasion through a Matrigel basement membrane matrix.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-invasive properties of compounds like this compound.

Matrigel Invasion Assay

This assay is a widely used in vitro method to assess the invasive potential of cancer cells.

Principle: Cancer cells are seeded in the upper chamber of a transwell insert, which has a porous membrane coated with a layer of Matrigel, a reconstituted basement membrane extract. The lower chamber contains a chemoattractant, such as fetal bovine serum (FBS). Invasive cells degrade the Matrigel and migrate through the pores towards the chemoattractant. The number of invaded cells is then quantified.

Protocol:

-

Preparation of Matrigel-coated Inserts:

-

Thaw Matrigel on ice overnight.

-

Dilute Matrigel to the desired concentration (e.g., 1 mg/ml) with cold, serum-free cell culture medium.

-

Add a thin layer of the diluted Matrigel to the upper surface of the transwell inserts (8 µm pore size).

-

Incubate the inserts at 37°C for at least 4-6 hours to allow the Matrigel to solidify.

-

-

Cell Preparation:

-

Culture tumor cells to 70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours prior to the assay.

-

Harvest the cells using trypsin-EDTA and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/ml.

-

-

Invasion Assay:

-

Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.

-

Remove the rehydration medium and add the cell suspension to the upper chamber of the inserts.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Add this compound (or other inhibitors) at various concentrations to both the upper and lower chambers.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

-

-

Quantification of Invaded Cells:

-

After incubation, carefully remove the non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the invaded cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with a 0.5% crystal violet solution for 20 minutes.

-

Wash the inserts with PBS to remove excess stain.

-

Elute the stain from the cells using a solubilizing solution (e.g., 10% acetic acid).

-

Measure the absorbance of the eluted stain at 570 nm using a microplate reader. The absorbance is proportional to the number of invaded cells.

-

Alternatively, invaded cells can be counted under a microscope in several random fields, and the average number of cells per field can be calculated.

-

Gelatin Zymography

This technique is used to detect the activity of gelatinases, primarily MMP-2 and MMP-9.

Principle: Cell culture supernatants or cell lysates containing MMPs are subjected to SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to renature and digest the gelatin. The gel is then stained with Coomassie Brilliant Blue, and areas of gelatin degradation appear as clear bands against a blue background.

Protocol:

-

Sample Preparation:

-

Culture cells in serum-free medium for 24-48 hours.

-

Collect the conditioned medium and centrifuge to remove cells and debris.

-

Concentrate the conditioned medium if necessary.

-

Determine the protein concentration of the samples.

-

-

SDS-PAGE:

-

Prepare a 10% polyacrylamide gel containing 1 mg/ml gelatin.

-

Mix the samples with non-reducing sample buffer and load onto the gel. Do not boil the samples.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Enzyme Renaturation and Development:

-

After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100) to remove the SDS.

-

Incubate the gel in a developing buffer (e.g., Tris-HCl, CaCl2, ZnCl2) at 37°C for 12-24 hours.

-

-

Staining and Visualization:

-

Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1-2 hours.

-

Destain the gel with a solution of methanol and acetic acid until clear bands appear against a blue background.

-

The clear bands represent the activity of MMP-2 (72 kDa) and MMP-9 (92 kDa). The intensity of the bands can be quantified using densitometry.

-

Western Blotting for MMPs and Signaling Proteins

Western blotting is used to detect the expression levels of specific proteins.

Protocol:

-

Protein Extraction:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Mix protein lysates with Laemmli sample buffer and boil for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., MMP-2, MMP-9, p-Akt, p-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.

-

Quantify the band intensities using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathways and Visualizations

This compound, as an inhibitor of MMPs, is expected to interfere with signaling pathways that are regulated by or regulate MMP activity. The following diagrams illustrate these potential interactions.

Caption: Workflow for a Matrigel invasion assay.

Caption: Potential signaling pathways affected by this compound.

Discussion of Signaling Pathways

The invasive phenotype of cancer cells is regulated by a complex network of intracellular signaling pathways. Several of these pathways converge on the regulation of MMP expression and activity. As an MMP inhibitor, this compound is poised to counteract the pro-invasive effects of these pathways.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is frequently hyperactivated in cancer and is known to promote cell survival, proliferation, and invasion.[2] Activated Akt can lead to the upregulation of MMPs, thereby facilitating ECM degradation and invasion.[2] By inhibiting MMP activity, this compound could potentially block a critical downstream effector of the PI3K/Akt pathway's pro-invasive function.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key regulator of cell proliferation and invasion.[3] Activation of the Ras/Raf/MEK/ERK cascade can enhance the transcription of MMP genes, leading to increased invasive capacity.[3] this compound's inhibition of MMPs would counteract the effects of MAPK/ERK-driven MMP upregulation.

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cancer progression. Constitutive NF-κB activation is observed in many cancers and is associated with increased expression of genes involved in invasion and metastasis, including MMPs.[4] By blocking MMP activity, this compound could mitigate the pro-invasive consequences of aberrant NF-κB signaling.

Conclusion

This compound, as part of the matlystatin family of natural products, holds promise as an inhibitor of tumor cell invasion. Its primary mechanism of action is believed to be the inhibition of matrix metalloproteinases, key enzymes responsible for the degradation of the extracellular matrix. While specific data for this compound is still emerging, the information available for its close analogs, Matlystatin A and R-94138, provides a strong rationale for its investigation as an anti-cancer therapeutic. The experimental protocols detailed in this guide offer a robust framework for evaluating the efficacy of this compound and similar compounds in preclinical studies. Furthermore, understanding its interplay with key signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB will be crucial for its future development and potential clinical application in oncology. Further research is warranted to fully elucidate the specific inhibitory profile and mechanism of action of this compound in various cancer models.

References

- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Matlystatin D and its Congeners: Matlystatin A, B, E, and F

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matlystatins are a family of naturally occurring metalloproteinase inhibitors isolated from the actinomycete Actinomadura atramentaria. This technical guide provides a comprehensive overview of Matlystatin D and its congeners, Matlystatin A, B, E, and F. It details their chemical structures, physicochemical properties, and biological activities as potent inhibitors of matrix metalloproteinases (MMPs), particularly type IV collagenases (MMP-2 and MMP-9). The document outlines detailed experimental protocols for the isolation and synthesis of these compounds, summarizes their quantitative inhibitory data in structured tables, and elucidates their mechanism of action through signaling pathway diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of natural product chemistry, enzymology, and drug discovery, particularly in the context of cancer and other diseases where MMPs are implicated.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components.[1] Under normal physiological conditions, MMP activity is tightly regulated. However, their overexpression is associated with numerous pathological processes, including tumor invasion, metastasis, and angiogenesis.[1][2] Consequently, the development of MMP inhibitors has been a significant focus of drug discovery efforts.

The Matlystatins, a group of five related congeners (A, B, D, E, and F), were first isolated from the fermentation broth of Actinomadura atramentaria.[3] These compounds are characterized by the presence of a hydroxamic acid moiety, a key functional group responsible for their inhibitory activity, which chelates the zinc ion in the active site of MMPs.[4][5] This guide provides an in-depth analysis of the chemical and biological properties of this compound and its congeners, offering a technical resource for their study and potential therapeutic application.

Physicochemical and Biological Properties

The Matlystatin congeners share a common structural scaffold but differ in their side chains, leading to variations in their physicochemical properties and biological activities.

Data Presentation

The following tables summarize the available quantitative data for Matlystatin A, B, and D. Data for Matlystatins E and F are currently limited in the scientific literature.

Table 1: Physicochemical Properties of Matlystatins

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Matlystatin A | C29H46N6O7S | 638.78 |

| Matlystatin B | C22H39N5O6 | 469.58 |

| This compound | C27H44N6O6 | 548.68[6] |

| Matlystatin E | C28H46N6O6 | 562.71 |

| Matlystatin F | C29H48N6O6 | 576.73 |

Table 2: In Vitro Inhibitory Activity (IC50) of Matlystatins

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Matlystatin A | MMP-9 (92 kDa type IV collagenase) | 0.3 | [7] |

| MMP-2 (72 kDa type IV collagenase) | 0.56 | [7] | |

| Thermolysin | >2 | [7] | |

| Aminopeptidase M | >3 | [7] | |

| Human Fibrosarcoma (HT1080) Cell Invasion | 21.6 | [7] | |

| Matlystatin B | MMP-9 (92 kDa type IV collagenase) | 0.57 | [8] |

| MMP-2 (72 kDa type IV collagenase) | 1.7 | [9] |

Experimental Protocols

This section provides detailed methodologies for the isolation of Matlystatins from their natural source and a general protocol for the chemical synthesis of Matlystatin B, a representative member of the family.

Isolation and Purification of Matlystatins from Actinomadura atramentaria

This protocol is based on the methods described for the extraction of secondary metabolites from microbial cultures.[10][11][12][13][14]

Objective: To isolate and purify the Matlystatin congeners from the fermentation broth of Actinomadura atramentaria.

Materials:

-

Fermentation broth of Actinomadura atramentaria

-

n-Butanol

-

Silica gel (for column chromatography)

-

Solvent systems for chromatography (e.g., chloroform-methanol gradients)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

-

Acetonitrile and water (HPLC grade)

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Extraction:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extract the supernatant three times with an equal volume of n-butanol in a separatory funnel.

-

Combine the n-butanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Adsorb the dissolved extract onto a small amount of silica gel and dry it.

-

Prepare a silica gel column packed in a non-polar solvent (e.g., chloroform).

-

Apply the dried extract-silica gel mixture to the top of the column.

-

Elute the column with a stepwise gradient of increasing polarity, for example, from 100% chloroform to a mixture of chloroform and methanol (e.g., 9:1, 8:2, etc.).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Pool the fractions containing the Matlystatins based on their TLC profiles.

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Concentrate the pooled fractions from the silica gel column.

-

Dissolve the residue in a suitable solvent (e.g., methanol).

-

Purify the individual Matlystatin congeners using a preparative reverse-phase HPLC system with a C18 column.

-

Use a gradient of acetonitrile in water as the mobile phase.

-

Monitor the elution profile at a suitable UV wavelength (e.g., 210 nm).

-

Collect the peaks corresponding to Matlystatin A, B, D, E, and F.

-

Lyophilize the purified fractions to obtain the individual Matlystatin congeners as powders.

-

Total Synthesis of Matlystatin B

The synthesis of Matlystatin B involves the coupling of several key fragments. This protocol outlines a general approach based on solid-phase peptide synthesis (SPPS) principles for assembling peptide hydroxamates.[15][16][17][18]

Objective: To chemically synthesize Matlystatin B.

Key Synthetic Steps:

-

Solid-Phase Synthesis of the Peptide Backbone: Utilize standard Fmoc-based solid-phase peptide synthesis (SPPS) to assemble the linear peptide precursor on a suitable resin.

-

Incorporation of the N-hydroxy-2-isobutylsuccinamic acid moiety: Couple the protected hydroxamic acid precursor to the N-terminus of the resin-bound peptide.

-

Cleavage and Deprotection: Cleave the completed molecule from the resin and remove all protecting groups simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: Purify the crude synthetic Matlystatin B using preparative reverse-phase HPLC.

Mechanism of Action and Signaling Pathways

Matlystatins exert their biological effects primarily through the inhibition of matrix metalloproteinases.

MMP Inhibition

The hydroxamic acid group of the Matlystatins is crucial for their inhibitory activity. It acts as a zinc-binding group (ZBG), chelating the Zn2+ ion present in the catalytic domain of MMPs in a reversible manner.[4][5] This binding blocks the active site of the enzyme, preventing it from degrading its natural substrates in the extracellular matrix, such as type IV collagen.

Impact on Cancer Cell Invasion

MMP-9 is a key enzyme involved in the degradation of the basement membrane, a critical step in tumor cell invasion and metastasis.[6][19][20][21][22] By inhibiting MMP-9, Matlystatins can effectively block this process. The signaling pathway below illustrates the central role of MMP-9 in cancer cell invasion and the point of intervention for Matlystatins.

Experimental Workflow for Evaluation of Matlystatin Activity

The following workflow outlines a typical experimental procedure for characterizing the inhibitory potential of Matlystatins.

Conclusion

This compound and its congeners represent a promising class of natural product-based MMP inhibitors. Their potent activity against key collagenases involved in cancer progression makes them valuable lead compounds for the development of novel anti-cancer therapeutics. This technical guide provides a foundational resource for researchers, summarizing the current knowledge on their biological and chemical properties and providing detailed experimental frameworks for their further investigation. Future research should focus on elucidating the in vivo efficacy and safety of Matlystatins, as well as exploring structure-activity relationships to design even more potent and selective inhibitors.

References

- 1. Engineering minimal tissue inhibitors of metalloproteinase targeting MMPs via gene shuffling and yeast surface display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MMP inhibitors: experimental and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MEROPS - the Peptidase Database [ebi.ac.uk]

- 5. MEROPS - the Peptidase Database [ebi.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of gelatinase inhibitors derived from matlystatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dc.etsu.edu [dc.etsu.edu]

- 11. Effect of fractioning on antibacterial activity of n-butanol fraction from Enantia chlorantha stem bark methanol extract - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. old.57357.org [old.57357.org]

- 15. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

- 17. peptide.com [peptide.com]

- 18. luxembourg-bio.com [luxembourg-bio.com]

- 19. Matrix Metalloproteinase 9 Regulates Tumor Cell Invasion via Cleavage of Protease Nexin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Matlystatin D in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matlystatin D is a member of the matlystatin family of compounds isolated from Actinomadura atramentaria.[1][2] These compounds are known inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[2][3] Specifically, the related compound Matlystatin A has been shown to inhibit MMP-2 (72 kDa type IV collagenase) and MMP-9 (92 kDa type IV collagenase) with IC50 values of 0.56 µM and 0.3 µM, respectively, in enzymatic assays. Furthermore, Matlystatin A inhibits the invasion of human fibrosarcoma HT1080 cells through a basement membrane matrix with an IC50 value of 21.6 µM.[4] This suggests that this compound likely functions as a potent inhibitor of these key MMPs, making it a valuable tool for studying cancer cell invasion, metastasis, angiogenesis, and other physiological and pathological processes involving ECM remodeling.[5][6]

These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its effects on MMP activity, protein expression, cell viability, and cell migration.

Mechanism of Action and Signaling Pathways

This compound, as a putative MMP inhibitor, is expected to interfere with the proteolytic activity of MMP-2 and MMP-9. These enzymes play a critical role in degrading components of the basement membrane, a key step in cell invasion and metastasis. The inhibition of MMPs can impact several downstream signaling pathways that regulate cell proliferation, migration, and survival.

Below are diagrams illustrating the general signaling pathways influenced by MMP-2 and MMP-9, which can be modulated by this compound.

Caption: Signaling pathways regulating MMP-9 expression and activity, and its subsequent downstream effects. This compound is shown to inhibit the active form of MMP-9.

Caption: Key signaling pathways that regulate MMP-2 expression and activation, leading to various cellular processes. This compound is depicted as an inhibitor of active MMP-2.

Data Presentation: Quantitative Summary

The following tables should be used to summarize quantitative data from the described experimental protocols.

Table 1: Effect of this compound on MMP-2 and MMP-9 Activity (Gelatin Zymography)

| Treatment Group | This compound Concentration (µM) | Pro-MMP-9 Activity (Relative Densitometry Units) | Active MMP-9 Activity (Relative Densitometry Units) | Pro-MMP-2 Activity (Relative Densitometry Units) | Active MMP-2 Activity (Relative Densitometry Units) |

| Vehicle Control | 0 | ||||

| This compound | 0.1 | ||||

| This compound | 1 | ||||

| This compound | 10 | ||||

| This compound | 25 | ||||

| This compound | 50 | ||||

| Positive Control (e.g., GM6001) | Specify Conc. |

Table 2: Effect of this compound on Cell Viability

| Treatment Group | This compound Concentration (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h |

| Vehicle Control | 0 | 100 | 100 | 100 |

| This compound | 1 | |||

| This compound | 10 | |||

| This compound | 25 | |||

| This compound | 50 | |||

| This compound | 100 | |||

| Positive Control (e.g., Staurosporine) | Specify Conc. |

Table 3: Effect of this compound on MMP-9 and MMP-2 Protein Expression (Western Blot)

| Treatment Group | This compound Concentration (µM) | MMP-9 Expression (Relative to Loading Control) | MMP-2 Expression (Relative to Loading Control) |

| Vehicle Control | 0 | ||

| This compound | 1 | ||

| This compound | 10 | ||

| This compound | 25 | ||

| This compound | 50 | ||

| Positive Control (e.g., PMA) | Specify Conc. |

Table 4: Effect of this compound on Cell Migration (Wound Healing Assay)

| Treatment Group | this compound Concentration (µM) | Wound Closure (%) - 12h | Wound Closure (%) - 24h | Wound Closure (%) - 48h | |---|---|---|---| | Vehicle Control | 0 | | | | | this compound | 1 | | | | | this compound | 10 | | | | | this compound | 25 | | | | | this compound | 50 | | | | | Positive Control (e.g., Cytochalasin D) | Specify Conc. | | | |

Experimental Protocols

Preparation of this compound Stock Solution

-

Solubility: Information on the solubility of this compound is limited. As a starting point, dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell proliferation and cytotoxicity.

Materials:

-

Cells of interest (e.g., HT1080 fibrosarcoma cells)

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

The next day, treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO). Incubate for 24, 48, and 72 hours.

-

At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol visualizes the enzymatic activity of MMP-2 and MMP-9 in conditioned media from cells treated with this compound.

Materials:

-

Cells of interest

-

Serum-free cell culture medium

-

This compound

-

SDS-PAGE equipment

-

10% SDS-polyacrylamide gels containing 1 mg/mL gelatin

-

Non-reducing sample buffer

-

Renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Wash cells with serum-free medium and then incubate in serum-free medium containing various concentrations of this compound for 24-48 hours.

-

Collect the conditioned medium and centrifuge to remove cell debris.

-

Determine the protein concentration of the conditioned media and normalize all samples.

-

Mix the conditioned media with non-reducing sample buffer and load onto the gelatin-containing SDS-PAGE gel without heating.

-

Run the gel at 4°C.

-

After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS.

-

Incubate the gel in developing buffer at 37°C for 16-24 hours.

-

Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands appear against a blue background.

-

Areas of gelatin degradation, indicating MMP activity, will appear as clear bands. The molecular weights of pro-MMP-9, active MMP-9, pro-MMP-2, and active MMP-2 are approximately 92 kDa, 82 kDa, 72 kDa, and 62 kDa, respectively.

-

Quantify the band intensity using densitometry software.

Caption: Workflow for performing gelatin zymography to assess MMP-2 and MMP-9 activity.

Protocol 3: Western Blotting for MMP Protein Expression

This protocol is to determine if this compound affects the cellular expression levels of MMP-2 and MMP-9.

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE equipment

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against MMP-2 and MMP-9

-

Loading control primary antibody (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Wash cells with cold PBS and lyse with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against MMP-2, MMP-9, and a loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Protocol 4: Wound Healing (Scratch) Assay for Cell Migration

This protocol assesses the effect of this compound on cell migration.

Materials:

-

Cells of interest

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip

-

Complete cell culture medium

-

Serum-free or low-serum medium

-

This compound

-

Microscope with a camera

Procedure:

-

Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Gently wash the cells with PBS to remove detached cells.

-

Add serum-free or low-serum medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours).

-

Measure the width of the wound at multiple points for each condition and time point.

-

Calculate the percentage of wound closure over time relative to the initial wound area.

Conclusion

This compound is a promising tool for investigating the roles of MMP-2 and MMP-9 in various cellular processes. The protocols provided here offer a framework for characterizing the effects of this compound on MMP activity, cell viability, protein expression, and cell migration. Researchers should optimize these protocols for their specific cell types and experimental conditions. The data generated from these assays will contribute to a better understanding of the therapeutic potential of MMP inhibitors in diseases such as cancer.

References

- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MEROPS - the Peptidase Database [ebi.ac.uk]

- 3. Role of MMP inhibitors on levels of MMP-2 and MMP-9 in mammalian cell lines – A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of tumor cell invasion and matrix degradation by aminopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Matlystatin D in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of Matlystatin D, a member of the Matlystatin family of matrix metalloproteinase (MMP) inhibitors, in cell culture experiments. While specific quantitative data for this compound is limited in publicly available literature, the information presented here is based on the well-characterized activity of its potent congener, Matlystatin A. Researchers are advised to use these protocols as a starting point and to empirically determine the optimal conditions for their specific experimental systems.

The Matlystatin family of compounds are natural products isolated from Actinomadura atramentaria.[1] They are known to be effective inhibitors of type IV collagenases, specifically MMP-2 (72 kDa type IV collagenase) and MMP-9 (92 kDa type IV collagenase).[2][3] These enzymes play a critical role in the degradation of the extracellular matrix (ECM), a process that is essential for physiological events like tissue remodeling, as well as pathological processes such as tumor cell invasion and metastasis.

Data Presentation: Biological Activity of Matlystatins

The following table summarizes the reported inhibitory concentrations of Matlystatin A, which can be used as a reference for determining the appropriate dosage range for this compound in cell culture.

| Target | Assay | IC50 Value | Reference Cell Line | Citation |

| 92 kDa type IV collagenase (MMP-9) | Enzyme Inhibition Assay | 0.3 µM | - | [2][4] |